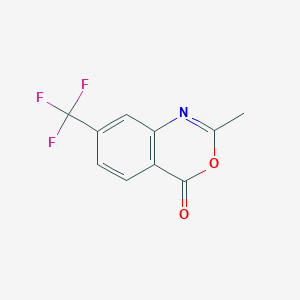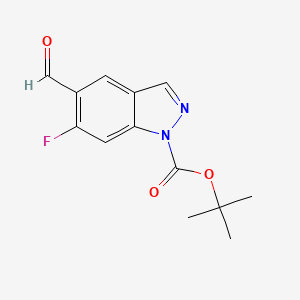
tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester, a fluoro substituent, and a formyl group on the indazole core. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the indazole core through cyclization reactions, followed by the introduction of the fluoro and formyl groups. The tert-butyl ester is usually introduced via esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be used in assays to explore its biological activity and mechanism of action.
Medicine: Indazole derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, dyes, and polymers. Its unique chemical properties make it valuable in various applications.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The fluoro and formyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
Comparison: While these compounds share the indazole core and tert-butyl ester, they differ in the substituents attached to the indazole ring. These differences can significantly impact their chemical reactivity, biological activity, and potential applications. For example, the presence of a boronic ester in one of the similar compounds can make it useful in Suzuki-Miyaura coupling reactions, a key method in organic synthesis.
Conclusion
tert-Butyl 6-fluoro-5-formyl-1H-indazole-1-carboxylate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for scientists and researchers.
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-5-formylindazole-1-carboxylate |
InChI |
InChI=1S/C13H13FN2O3/c1-13(2,3)19-12(18)16-11-5-10(14)9(7-17)4-8(11)6-15-16/h4-7H,1-3H3 |
InChI Key |
ZAFNZUTVQXGACM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
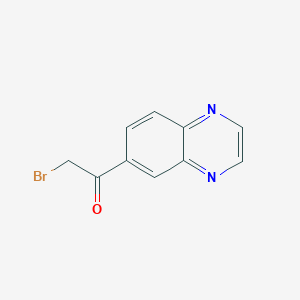

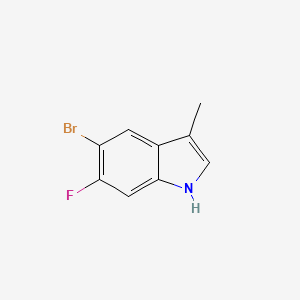
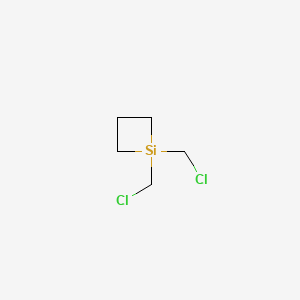
![Methyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13679532.png)
![2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13679538.png)
![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)

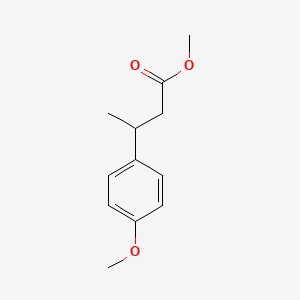

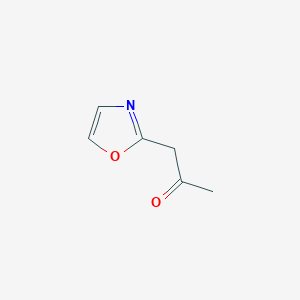
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
